molecular formula C8H9NO2 B127056 Ethyl picolinate CAS No. 2524-52-9

Ethyl picolinate

Cat. No.: B127056
CAS No.: 2524-52-9
M. Wt: 151.16 g/mol
InChI Key: FQYYIPZPELSLDK-UHFFFAOYSA-N
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Description

It is a clear yellow or pink liquid with a molecular weight of 151.16 g/mol . This compound is an ester derivative of picolinic acid and is used in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that this compound may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .

Preparation Methods

Ethyl picolinate can be synthesized through several methods. One common synthetic route involves the esterification of picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions overnight. The reaction mixture is then concentrated, and the residue is basified with sodium carbonate, followed by extraction with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield this compound as a colorless liquid .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl picolinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form picolinic acid and ethanol.

    Reduction: this compound can be reduced to form the corresponding alcohol, ethyl picolinoyl alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl picolinate has several scientific research applications:

Comparison with Similar Compounds

Ethyl picolinate can be compared with other similar compounds such as mthis compound, propyl picolinate, and butyl picolinate. These compounds share a similar ester structure but differ in the length of the alkyl chain attached to the ester group. The uniqueness of this compound lies in its specific balance of hydrophobicity and reactivity, making it suitable for certain applications where other picolinate esters may not be as effective.

Similar compounds include:

  • Mthis compound
  • Propyl picolinate
  • Butyl picolinate

Each of these compounds has distinct properties and applications, but this compound is often preferred for its optimal balance of physical and chemical properties.

Properties

IUPAC Name

ethyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYYIPZPELSLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062489
Record name Ethyl pyridine-2-carboxylate
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Molecular Weight

151.16 g/mol
Source PubChem
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CAS No.

2524-52-9
Record name Ethyl 2-pyridinecarboxylate
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Record name Ethyl picolinate
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Record name ETHYL PICOLINATE
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Record name 2-Pyridinecarboxylic acid, ethyl ester
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Record name Ethyl pyridine-2-carboxylate
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Record name Ethyl pyridine-2-carboxylate
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Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.061 mL, 0.47 mmol) in tetrahydrofuran (2.7 mL) was chilled to -78° C. and butyllithium (0.134 mL, 0.34 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 20 min and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (0.10 g, 0.35 mmol) in tetrahydrofuran (0.7 mL) was added dropwise. The solution became intense red and was stirred 30 min. In a separate vessel a solution of ethyl picolinate (0.491 mL, 3.6 mmol) in tetrahydrofuran (2 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold ethyl picolinate solution via canula over a two minute period. The resulting mixture was stirred 30 minutes at -78° C. and then was allowed to warm to ambient temperature. The reaction was quenched with water. The mixture was repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residue was triturated with ether/hexane and the yellow solid which formed was collected and dried to yield 0.054 g (40%) of 3-(2-chloro-phenyl)-6-fluoro-2-(2-hydroxy-2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one which had: mp>250° C. 1H NMR (DMSOd) δ8.45 (d, J=5 Hz, 1 H), 7.97 (d, J=7 Hz, 1 H), 7.90 (dt, J=1, 8 Hz, 1 H), 7.88-7.58 (m, 7 H), 7.35 (sym m, 1 H), 5.80 (s, 1 H). Analysis calculated for C21H13ClFN3O2 : C, 64.05; H, 3.33; N, 10.67. Found: C, 64.16; H, 3.71; N, 10.72.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
0.134 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?

A1: this compound exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.

Q3: Can you elaborate on the stability and material compatibility of this compound?

A3: The provided research papers do not delve into the material compatibility of this compound. Information on its stability under various conditions is also limited.

Q4: Does this compound possess any catalytic properties, and if so, what are its applications?

A4: The provided research papers primarily focus on the biological and chemical properties of this compound and do not discuss its use as a catalyst.

Q5: Has computational chemistry been used to study this compound?

A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of this compound and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []

Q6: How does modifying the structure of this compound influence its activity, potency, and selectivity?

A6: The impact of structural modifications on this compound's activity, potency, and selectivity is not directly addressed in the provided research papers.

Q7: What is known about the stability and formulation of this compound?

A7: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.

Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning this compound?

A8: The provided research papers do not mention any specific SHE regulations for this compound.

Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of this compound is not elaborated upon in the provided research papers.

Q10: What do in vitro and in vivo studies reveal about the efficacy of this compound?

A10: While the research papers highlight this compound's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.

Q11: What are some of the key milestones in the research on this compound?

A27: Key milestones in this compound research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of this compound derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []

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